1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid
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Overview
Description
1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid typically involves the following steps:
Formation of 4-Fluorobenzenesulfonyl Chloride: This is achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 4-fluorobenzenesulfonyl chloride is then reacted with piperidine to form 1-(4-Fluoro-benzenesulfonyl)-piperidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzene moiety can engage in π-π interactions, while the sulfonyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: This compound is similar in structure but lacks the piperidine and carboxylic acid groups.
1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(4-Fluoro-benzenesulfonyl)-piperidine-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-9-4-6-10(7-5-9)19(17,18)14-8-2-1-3-11(14)12(15)16/h4-7,11H,1-3,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWGZEWXAWCRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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